

# Application Notes: Asymmetric Transfer Hydrogenation with (R,R)-1,2-Diaminocyclohexane Derived Catalysts

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## Compound of Interest

Compound Name: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

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## Introduction

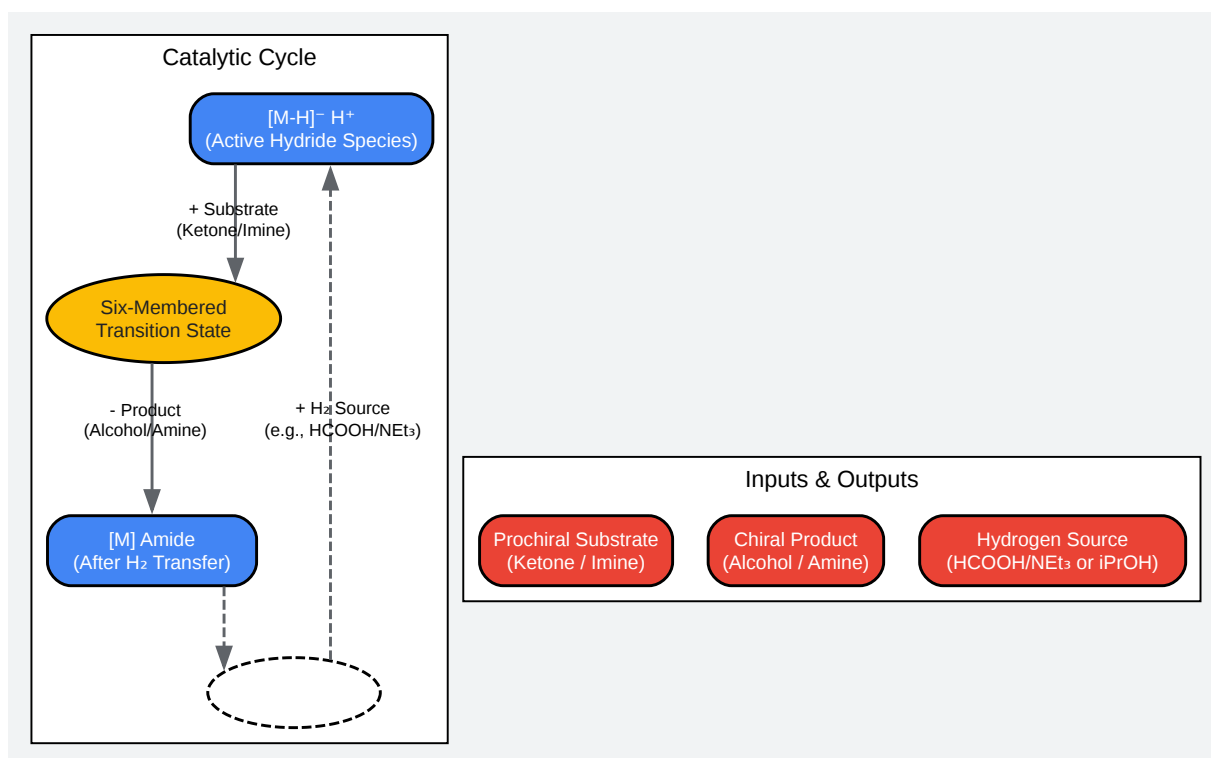
Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted method in modern organic synthesis for the production of enantioenriched chiral alcohols and amines. These compounds are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The process involves the transfer of a hydrogen atom from a donor molecule (e.g., isopropanol or a formic acid/triethylamine mixture) to a prochiral substrate, such as a ketone or imine, mediated by a chiral catalyst.

Catalysts derived from C<sub>2</sub>-symmetric chiral ligands are of paramount importance for achieving high enantioselectivity. (1R,2R)-1,2-diaminocyclohexane is a readily available and versatile chiral scaffold used to synthesize a variety of ligands. When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and even earth-abundant metals like Manganese (Mn), these ligands form highly active and selective catalysts for ATH reactions, often providing excellent yields and enantiomeric excesses (ee) under mild conditions.<sup>[1][2][3]</sup>

## Featured Catalyst Systems & Mechanism

The most prevalent catalysts based on this scaffold involve a metal center (e.g., Ru, Rh, Mn) coordinated to a ligand derived from (1R,2R)-1,2-diaminocyclohexane. These ligands are often N,N'-disubstituted with sulfonyl, phosphinobenzyl, or other functional groups that modulate the steric and electronic properties of the resulting catalyst.<sup>[1][4]</sup>

The mechanism for Ru(II)-based catalysts is generally accepted to proceed via the Noyori-Ikariya outer-sphere pathway.<sup>[5][6]</sup> This mechanism involves the concerted transfer of a hydride from the metal center and a proton from the amine group of the ligand to the carbonyl or imine group of the substrate through a six-membered ring transition state. This process avoids direct coordination of the substrate to the metal, which is a key feature of this catalytic cycle.



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Caption: The Noyori-Ikariya outer-sphere mechanism for ATH.

## Quantitative Data Summary

The performance of various catalysts derived from (R,R)-1,2-diaminocyclohexane in the asymmetric transfer hydrogenation of prochiral ketones is summarized below.

### Table 1: Mn(I)-Catalyzed ATH of Substituted Acetophenones

A series of (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands were used for the Mn(I)-catalyzed asymmetric hydrogenation of ketones, demonstrating good activity and enantioselectivity.[\[1\]](#)[\[2\]](#)

Entry	Substrate (Acetophenone Derivative)	Catalyst System	Yield (%)	ee (%)
1	Acetophenone	Mn(I)-L1 (PNNP)	98	85
2	4'-Methylacetophenone	Mn(I)-L1 (PNNP)	99	82
3	4'-Methoxyacetophenone	Mn(I)-L1 (PNNP)	99	80
4	4'-Chloroacetophenone	Mn(I)-L1 (PNNP)	97	78
5	2'-Methylacetophenone	Mn(I)-L1 (PNNP)	95	75

Conditions: Catalyst prepared in situ from  $\text{Mn}(\text{CO})_5\text{Br}$  and ligand, with  $\text{K}_2\text{CO}_3$  as base in ethanol. Data sourced from multiple studies highlighting similar systems.[\[2\]](#)[\[7\]](#)[\[8\]](#)

### Table 2: Ru(II) and Rh(III)-Catalyzed ATH of Ketones

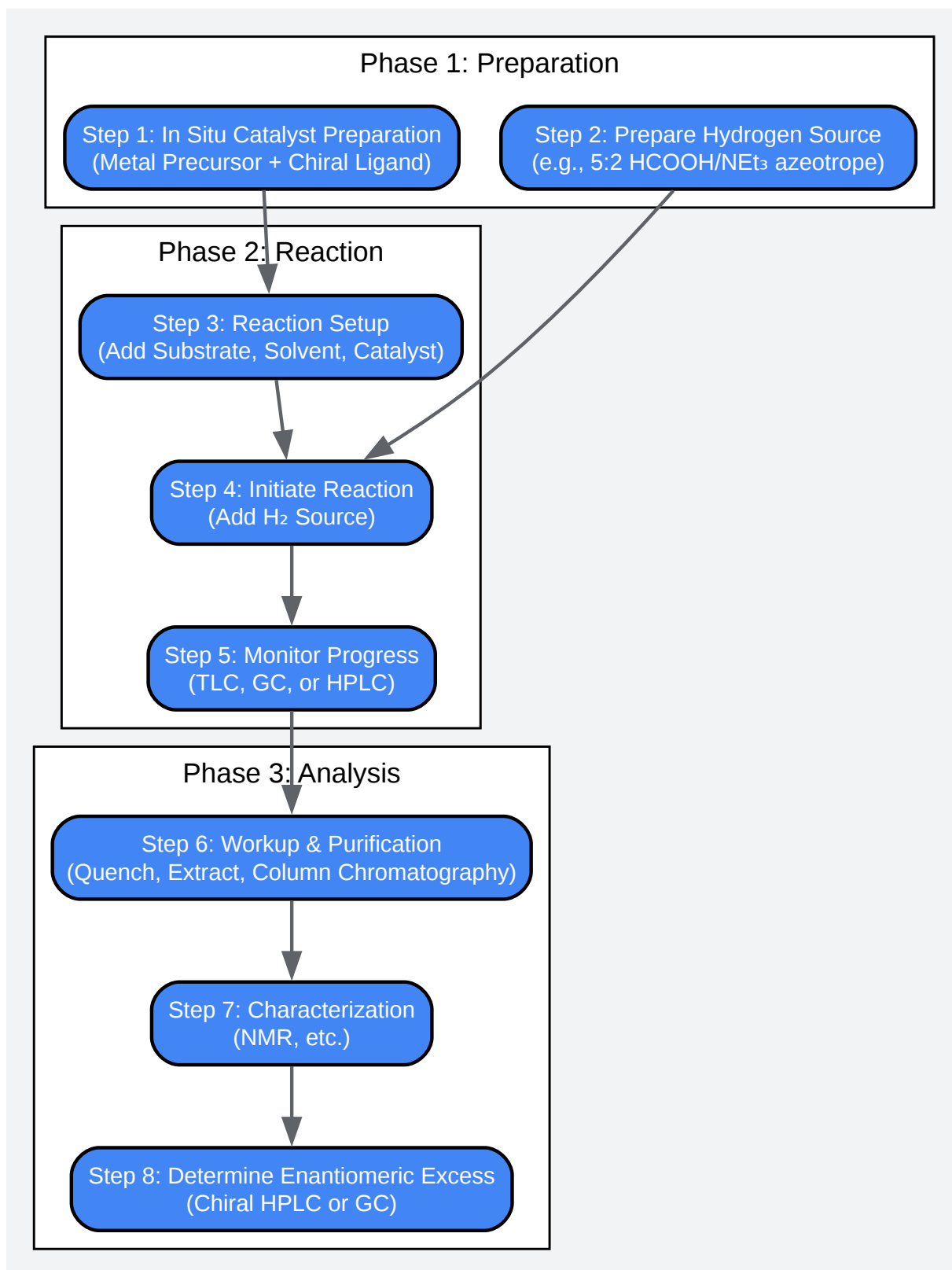
Ruthenium and Rhodium complexes also serve as excellent catalysts for ATH, often with very high enantioselectivity.

Entry	Substrate	Catalyst System	H <sub>2</sub> Source	Yield (%)	ee (%)	Reference
1	Acetophenone	Ru(II)-[N,N'-bis(o-diphenylphosphino)benzyl](R,R)-DACH]	i-PrOH	93	97	[4]
2	Acetophenone	Rh(III)-[Fluorene-ligand-(R,R)-DACH]	aq. HCOONa	97	94	[3]
3	2-Acetylnaphthalene	Rh(III)-[Fluorene-ligand-(R,R)-DACH]	aq. HCOONa	99	95	[3]
4	1-Indanone	Rh(III)-[Fluorene-ligand-(R,R)-DACH]	aq. HCOONa	85	87	[3]

DACH = 1,2-Diaminocyclohexane

## Experimental Protocols

The following section provides detailed methodologies for catalyst preparation and the asymmetric transfer hydrogenation reaction.



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Caption: General experimental workflow for ATH reactions.

## Protocol 1: In Situ Catalyst Preparation (General for Ru/Rh)

This protocol describes the formation of the active catalyst immediately before the hydrogenation reaction.<sup>[9]</sup>

- **Setup:** To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g.,  $[\text{RuCl}_2(\text{p-cymene})]_2$  or  $[\text{RhCl}_2(\text{Cp}^*)]_2$ , 1 equivalent).
- **Ligand Addition:** Add the chiral (R,R)-1,2-diaminocyclohexane derived ligand (2.2 equivalents relative to the metal dimer).
- **Solvent:** Add anhydrous and degassed solvent (e.g., dichloromethane or isopropanol) sufficient to dissolve the components.
- **Formation:** Stir the mixture at the specified temperature (e.g., room temperature to 80 °C) for the time required for complex formation (typically 20-60 minutes). The resulting catalyst solution is used directly in the next step.

## Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol details a general procedure using a formic acid/triethylamine mixture as the hydrogen source.<sup>[5]</sup>

- **Hydrogen Source Prep:** Prepare the formic acid/triethylamine ( $\text{HCOOH}/\text{NEt}_3$ ) azeotropic mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert atmosphere. Caution: The reaction is exothermic.
- **Reaction Vessel:** In a separate reaction vessel under an inert atmosphere, dissolve the prochiral ketone (1 equivalent) in an anhydrous solvent (e.g., acetonitrile, dichloromethane).
- **Catalyst Addition:** Add the freshly prepared catalyst solution (typically 0.1 to 2 mol% relative to the ketone).
- **Initiation:** To this mixture, add the freshly prepared  $\text{HCOOH}/\text{NEt}_3$  azeotrope (e.g., 2-5 equivalents relative to the ketone).

- Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) and monitor its progress by a suitable chromatographic technique (TLC, GC, or HPLC).

## Protocol 3: Product Workup and Analysis

- Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.
- Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase column and comparing the retention times with a racemic standard.[5]

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